8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol
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Overview
Description
8-Oxa-1-azaspiro[45]decan-4-ylmethanol is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites and interact with biological pathways. The nitrogen and oxygen atoms within the rings can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substitution patterns.
2-Oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and substitution.
2,7-Diazaspiro[4.5]decane: Contains two nitrogen atoms within the spiro structure.
Uniqueness
8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms within the spiro rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHUAOJVKFCXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1CO)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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